
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO4. It is a derivative of benzene, where the benzene ring is substituted with bromine, methoxy, and methoxymethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene typically involves the bromination of 4,5-dimethoxy-2-(methoxymethoxy)benzene. One common method is the double Stille cross-coupling reaction. In this process, this compound is reacted with bis-(tributylstannyl)acetylene to produce diarylacetylene. This intermediate can then undergo further reactions, such as Diels–Alder cycloaddition, to form various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine atom or the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille or Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and organostannanes or boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene involves its reactivity towards various chemical reagents. The bromine atom can act as a leaving group in substitution reactions, while the methoxy and methoxymethoxy groups can participate in electron-donating or withdrawing interactions. These properties make the compound versatile in forming new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-methoxybenzene
- 1-Bromo-4-methoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 4-Bromo-1,2-dimethoxybenzene
Uniqueness
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene is unique due to the presence of both methoxy and methoxymethoxy groups on the benzene ring
Eigenschaften
CAS-Nummer |
169776-14-1 |
|---|---|
Molekularformel |
C10H13BrO4 |
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
1-bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO4/c1-12-6-15-8-5-10(14-3)9(13-2)4-7(8)11/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
WMMGMMPFIATGIH-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C(=C1)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


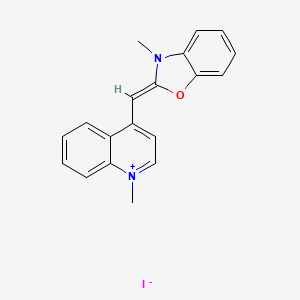
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)
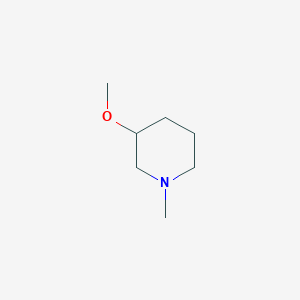
![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
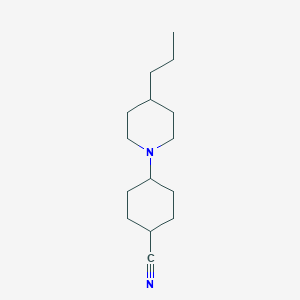

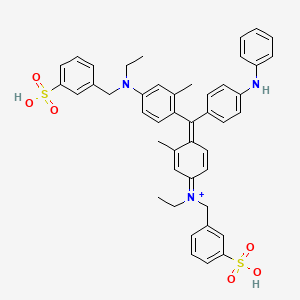
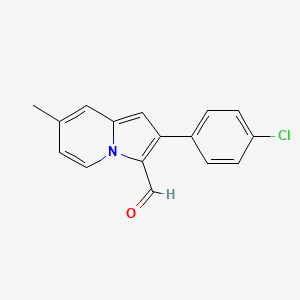
![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
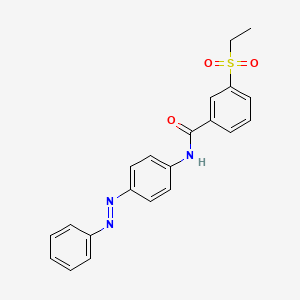
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
